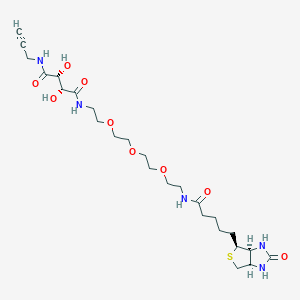
Diol Biotin-PEG3-Alkyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diol Biotin-PEG3-alkyne is useful for introducing a biotin moiety to azide-containing biomolecules using Cu(I)-catalyzed Click Chemistry. The hydrophilic spacer arm provides better solubility to the labeled molecules in aqueous media. Diol allows efficient release of captured biotinylated molecules from streptavidin using sodium periodate (NaIO4).
科学的研究の応用
Enzyme Immobilization and Catalytic Activity
- Diol Biotin-PEG3-Alkyne has been used in the functionalization of alkyne-PNIPAAm brushes for enzyme immobilization. This method enhances enzyme activities through improved accessibility and reaction kinetics, offering potential applications in bioactive surface creation and enzymatic reactions (Rosenthal et al., 2018).
Encapsulated Hydrogels in Enzyme Cascade Reactions
- In studies involving electron beam lithography, this compound has been applied for preparing protein-immobilized hydrogels. These hydrogels are used in enzyme cascade reactions, demonstrating the compound's utility in creating complex biochemical reaction environments (Mancini et al., 2016).
Self-Assembly and Bioactivity in Triblock Copolymers
- This compound contributes to the synthesis of triblock copolymers, which can self-assemble into micelles in aqueous solutions. These micelles, with their biotin moieties, have been studied for their interaction with avidin and potential applications in bioactivity and drug delivery systems (Jin et al., 2011).
Drug Delivery and Nanoparticle Fabrication
- The compound has been used in the synthesis of diblock and multiblock copolymers for drug delivery applications. Its role in creating nanoparticles with targeting properties shows promise in nanomedicine, particularly for diseases requiring specific drug delivery mechanisms (Ben-Shabat et al., 2006).
Stabilization of Membrane Proteins
- Biotin-functionalized polymers, including this compound, have been synthesized for stabilizing membrane proteins. These polymers have been used to immobilize membrane proteins for innovative ligand screening assays, which is critical in drug discovery and receptor analysis (Bosco et al., 2020).
Functionalization for Biomedical Applications
- The compound aids in the synthesis of α-biotinylated polymers for diverse biomedical applications, including fluorescent labeling and covalent coupling to biomolecules. This versatility makes it valuable in various areas of biomedical research and diagnostics (Birnbaum & Kuckling, 2012).
Proteomics and Cleavable Linkers
- In proteomics, this compound serves as a component of cleavable linkers for isolating and purifying protein targets. This application is crucial for mass spectrometry-based identification in chemical proteomics (Yang et al., 2012).
Biofunctional Polymer Coating
- The compound plays a role in biofunctional coating of nanoparticles, particularly in the preparation of gold nanoparticles for nanomedicines. Its application in click chemistry is significant for creating responsive polymer shells in biosensors (Pereira et al., 2020).
特性
分子式 |
C25H41N5O9S |
|---|---|
分子量 |
587.69 |
IUPAC名 |
(2R,3R)-N-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-2,3-dihydroxy-N'-prop-2-ynylbutanediamide |
InChI |
InChI=1S/C25H41N5O9S/c1-2-7-27-23(34)21(32)22(33)24(35)28-9-11-38-13-15-39-14-12-37-10-8-26-19(31)6-4-3-5-18-20-17(16-40-18)29-25(36)30-20/h1,17-18,20-22,32-33H,3-16H2,(H,26,31)(H,27,34)(H,28,35)(H2,29,30,36)/t17-,18-,20-,21+,22+/m0/s1 |
InChIキー |
XECRQAAHCSAXNE-BGJPATFMSA-N |
SMILES |
C#CCNC(=O)C(C(C(=O)NCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)O)O |
外観 |
Solid powder |
純度 |
>95% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Diol Biotin-PEG3-alkyne |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




